Rimsulfuron

Descripción

Rimsulfuron as a Sulfonylurea Herbicide in Modern Agriculture

This compound belongs to the sulfonylurea group of herbicides, which are characterized by their potent and specific inhibition of the acetolactate synthase (ALS) enzyme in plants. agropages.commedchemexpress.com This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for plant growth and development. frontiersin.org By blocking this enzyme, this compound effectively halts cell division and growth in susceptible weeds, leading to their eventual death. fao.orgresearchgate.net This targeted mechanism of action contributes to its selectivity, as some crops can metabolize the compound into inactive forms more rapidly than weed species. areeo.ac.ir

The application of this compound provides both post-emergence and residual control of weeds, meaning it can manage existing weeds and prevent the emergence of new ones for a period. iita.org It is particularly effective against a range of problematic weeds, including certain grasses and broadleaf species. iita.orgbioone.org

Historical Context of Sulfonylurea Herbicide Development and Application

The development of sulfonylurea herbicides marked a significant advancement in chemical weed control. Discovered by DuPont chemist George Levitt in 1975, this class of herbicides revolutionized agriculture due to their high potency at exceptionally low application rates. agropages.comredalyc.org The first commercial sulfonylurea herbicides were introduced in 1982 for use in wheat and barley crops. agropages.comredalyc.org

Prior to the advent of sulfonylureas, herbicides were typically applied at rates of kilograms per hectare. In contrast, sulfonylureas were effective at just grams per hectare, a hundredfold reduction that significantly lessened the chemical load on the environment. agropages.comwikipedia.org This breakthrough was a major development in the pesticide industry and shifted DuPont's corporate strategy towards life sciences. agropages.com The introduction of sulfonylureas like chlorsulfuron (B1668881) and metsulfuron (B56326) in the 1990s expanded their use into various other crops and non-crop areas. cambridge.orgredalyc.org

Scope and Research Significance of this compound Studies

Since its development, this compound has been the subject of extensive research to understand its efficacy, selectivity, and environmental fate. Studies have focused on its mode of action, metabolism in different plant species, and its effectiveness in controlling a wide spectrum of weeds in various cropping systems. iita.orgareeo.ac.irnih.gov

A key area of research has been the basis of its selectivity in crops like maize. areeo.ac.ir Studies have shown that the tolerance of maize to this compound is primarily due to its ability to rapidly metabolize the herbicide. areeo.ac.ir Research has demonstrated that in tolerant maize, the half-life of this compound is less than one hour, whereas in sensitive weed species such as Sorghum halepense (johnsongrass) and Amaranthus retroflexus (redroot pigweed), the half-life can be 38 hours or more. areeo.ac.ir This differential metabolism is a critical factor in its selective use.

Further research has investigated the interaction of this compound with the acetolactate synthase (ALS) enzyme. While the exact binding site is complex, it is understood that sulfonylureas block a channel leading to the active site of the enzyme, thereby preventing the substrate from binding. nih.govcambridge.org Studies comparing the inhibitory effects of different sulfonylureas, such as this compound and nicosulfuron (B1678754), have shown that this compound can be a more potent inhibitor of ALS in certain weed species. bioone.org

The efficacy of this compound on perennial weeds has also been a significant area of study. Research has demonstrated its potential for the control of challenging perennial weeds in various agricultural settings. iita.orgfao.org For instance, studies in Nigeria have shown this compound's effectiveness in controlling perennial weeds in corn, with maximum grain yields achieved at specific application rates. iita.org

The following table provides a summary of the physicochemical properties of this compound:

| Property | Value |

| CAS Registry Number | 122931-48-0 regulations.gov |

| Molecular Formula | C₁₄H₁₇N₅O₇S₂ fao.orgregulations.gov |

| Molecular Weight | 431.44 g/mol |

| Melting Point | 172-173 °C (decomposes) fao.org |

| Vapor Pressure | <10⁻⁵ Pa at 25°C fao.org |

| Water Solubility | 0.135 g/L (pH 5.0, 25°C), 7.3 g/L (pH 7.0, 25°C), 5.56 g/L (pH 9.0, 25°C) |

| pKa | 4.0 fao.org |

| Octanol-Water Partition Coefficient (Kow) | Low potential for bioaccumulation fao.org |

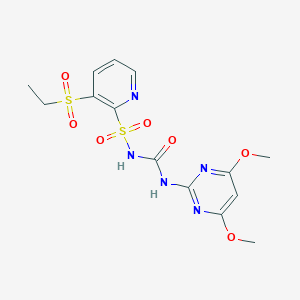

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(4,6-dimethoxypyrimidin-2-yl)-3-(3-ethylsulfonylpyridin-2-yl)sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O7S2/c1-4-27(21,22)9-6-5-7-15-12(9)28(23,24)19-14(20)18-13-16-10(25-2)8-11(17-13)26-3/h5-8H,4H2,1-3H3,(H2,16,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFOUWRMVYJCQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1032642 | |

| Record name | Rimsulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water (25 °C): <10 mg/L (unbuffered); 7.3 g/L (buffered, pH 7), In water (ppm), 135 (pH 5); 7300 (pH 7); 5560 (pH 9), In water, 10 mg/L at 25 °C; <10 ppm in distilled water | |

| Record name | Rimsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7947 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.784 at 25 °C | |

| Record name | Rimsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7947 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.5X10-3 mPa /1.13X10-8 mm Hg/ at 25 °C | |

| Record name | Rimsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7947 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

122931-48-0 | |

| Record name | Rimsulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122931-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rimsulfuron [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122931480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rimsulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyridinesulfonamide, N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-3-(ethylsulfonyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIMSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/462J071RD7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rimsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7947 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

176-178 °C | |

| Record name | Rimsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7947 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanistic Foundations of Rimsulfuron Action in Plant Systems

Inhibition of Acetolactate Synthase (ALS) as Primary Mode of Action

The primary mode of action for rimsulfuron, like other sulfonylurea herbicides, is the potent inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). fao.orgresearchgate.netnih.govontosight.ai This enzyme is a critical component in the biosynthesis of branched-chain amino acids. nih.govontosight.ai The inhibition of ALS leads to a halt in cell division and plant growth, ultimately causing the death of susceptible weed species. rayfull.netchemicalwarehouse.com The first visible symptoms of this compound's activity, such as chlorosis and necrosis, appear in the meristematic tissues of sensitive plants a few days after application. blm.gov

Biochemical Pathway of Branched-Chain Amino Acid Biosynthesis

The biosynthesis of the essential branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—is a fundamental pathway in plants, fungi, and bacteria, but absent in animals. portlandpress.comresearchgate.net This pathway begins with precursors from glycolysis and the TCA cycle. libretexts.org Specifically, pyruvate (B1213749) serves as a precursor for valine and leucine, while threonine is the starting point for isoleucine synthesis. portlandpress.com

Differential Selectivity Mechanisms in Plant Species

The selective action of this compound, allowing it to control weeds in certain crops without harming the crop itself, is not typically due to differences in the sensitivity of the ALS enzyme between tolerant and susceptible species. researchgate.netbioone.org Instead, selectivity is primarily achieved through differences in the rate of herbicide uptake, translocation, and, most importantly, metabolic inactivation. researchgate.netucanr.eduredalyc.org

Role of Herbicide Uptake and Translocation in Selectivity

This compound is absorbed by both the foliage and roots of plants and is rapidly translocated to the meristematic tissues where it exerts its effect. leaflifechem.comchemicalwarehouse.com However, the rate of absorption and the pattern of translocation can differ between plant species, contributing to differential sensitivity.

For example, a study on three nightshade species (black nightshade, eastern black nightshade, and hairy nightshade) revealed that the tolerant black nightshade and the sensitive eastern black nightshade absorbed similar amounts of this compound. capes.gov.brcambridge.org However, the moderately sensitive hairy nightshade absorbed less of the herbicide. capes.gov.brcambridge.org Furthermore, translocation patterns differed, with the more sensitive species translocating a higher percentage of the absorbed herbicide to the upper foliage. capes.gov.brcambridge.org In another study comparing a tolerant and a sensitive maize hybrid, the sensitive hybrid exhibited greater uptake of this compound. redalyc.org These findings suggest that differential uptake and translocation play a role in the selectivity of this compound. redalyc.orgcapes.gov.brcambridge.org

Metabolic Inactivation Pathways in Tolerant Crops

The most significant factor determining a plant's tolerance to this compound is its ability to rapidly metabolize the herbicide into non-toxic compounds. rayfull.netresearchgate.netucanr.edu Tolerant crops like maize can quickly detoxify this compound, while sensitive weeds metabolize it much more slowly. researchgate.net

Metabolism Half-life in Different Species

| Species | Tolerance | This compound Half-life (hours) |

|---|---|---|

| Maize (Zea mays) | Tolerant | < 1 |

| Johnsongrass (Sorghum halapense) | Sensitive | 38 |

| Redroot Pigweed (Amaranthus retroflexus) | Sensitive | > 48 |

| Large Crabgrass (Digitaria sanguinalis) | Sensitive | 27 |

This table is based on data from a study comparing the metabolism of this compound in tolerant and sensitive species. researchgate.net

This rapid metabolism in tolerant species is often facilitated by cytochrome P450 monooxygenases. researchgate.net The involvement of these enzymes is supported by studies showing that their inhibitors, such as terbufos (B1683085) and piperonyl butoxide, can decrease the metabolism of this compound and reduce the tolerance of crops like maize and tomato. researchgate.netbioone.orgcambridge.org

A primary metabolic pathway for the detoxification of this compound in tolerant crops like maize involves the hydroxylation of the pyrimidine (B1678525) ring. rayfull.netresearchgate.netresearchgate.net This initial step is then followed by conjugation with glucose, which renders the herbicide inactive. rayfull.netleaflifechem.comresearchgate.net This specific metabolic process is a key determinant of maize's tolerance to this compound. researchgate.net Similar hydroxylation and subsequent conjugation pathways are also crucial for the detoxification of other sulfonylurea herbicides in various tolerant crops. acs.org

Glucose Conjugation of Metabolites

A critical step in the detoxification of this compound in tolerant plants like maize is the conjugation of its hydroxylated metabolites with glucose. researchgate.net Following the initial hydroxylation of the pyrimidine ring, a reaction catalyzed by cytochrome P450 monooxygenases, the resulting inactive compound is rapidly conjugated with glucose. researchgate.netredalyc.org This process is mediated by the enzyme UDP-glucosyl transferase. redalyc.org

This conjugation step is crucial as it renders the herbicide inactive, effectively detoxifying it within the plant. researchgate.net The resulting glucose conjugate is a more polar and water-soluble molecule, which can be more easily compartmentalized or further metabolized within the plant cell. Studies on related sulfonylurea herbicides, such as halosulfuron-methyl, have shown a similar detoxification pathway involving hydroxylation followed by rapid glucose conjugation in tolerant species like corn. acs.org

The rapid metabolism, including this glucose conjugation step, is a key determinant of a plant's tolerance to this compound. Tolerant species like maize can metabolize the herbicide very quickly, with a half-life of less than an hour. researchgate.netvukrom.cz In contrast, sensitive weed species metabolize this compound much more slowly, leading to the accumulation of the active herbicide and subsequent phytotoxicity. researchgate.netvukrom.cz

Cytochrome P450 Monooxygenase Involvement in Metabolism

The initial and rate-limiting step in the metabolism and detoxification of this compound in tolerant plants is primarily mediated by cytochrome P450 monooxygenases (P450s). researchgate.netvukrom.cz These enzymes are responsible for the hydroxylation of the this compound molecule, a phase I detoxification reaction. researchgate.net Specifically, in maize, P450s catalyze the hydroxylation of the pyrimidine ring of this compound. researchgate.netvukrom.cz

The involvement of P450s has been confirmed through several lines of evidence. In vitro studies using maize microsomes demonstrated that the metabolism of this compound to its hydroxylated form is a NADPH-dependent reaction, which is characteristic of P450-mediated processes. researchgate.netvukrom.cz Furthermore, the metabolism of this compound in maize leaves is inhibited by known P450 inhibitors such as terbufos and piperonyl butoxide, providing further support for the role of these enzymes. researchgate.netvukrom.cz

The activity of these cytochrome P450 enzymes is a significant factor in the selectivity of this compound. researchgate.net Tolerant plants, like maize, possess P450s that can rapidly metabolize the herbicide, while sensitive plants lack this efficient detoxification pathway. researchgate.netvukrom.cz This differential metabolic rate is a more significant factor in selectivity than any differences in the sensitivity of the target site enzyme, acetolactate synthase (ALS), between tolerant and susceptible species. researchgate.net

Influence of Environmental Factors on Plant Metabolism and Selectivity

Environmental conditions, particularly temperature, can significantly influence the metabolism of this compound in plants and, consequently, its selectivity and potential for crop injury. researchgate.netunal.edu.co

Temperature Dependence of this compound Metabolism

The rate of this compound metabolism in maize is highly dependent on temperature. researchgate.net Research has shown that the detoxification of this compound is most efficient within a specific temperature range. researchgate.netvukrom.cz

Optimal metabolism of this compound in maize occurs at temperatures between 25°C and 30°C. researchgate.netvukrom.cz At these temperatures, the activity of the cytochrome P450 monooxygenases responsible for hydroxylating the herbicide is at its peak, leading to rapid detoxification and high crop tolerance. researchgate.netscielo.br

Conversely, at temperatures below this optimal range, the rate of this compound metabolism decreases significantly. researchgate.netunal.edu.co For instance, at 10°C, the detoxification process is considerably slower, leading to a prolonged presence of the active herbicide within the plant tissues. researchgate.netscielo.br Studies have indicated that for every 10°C decrease in air temperature, the rate of sulfonylurea herbicide detoxification can drop by a factor of two to five. unal.edu.co Similarly, temperatures above the optimal range can also lead to a reduction in the metabolic rate. researchgate.net

A study comparing two maize hybrids, 'Cargill 2127' (tolerant) and 'Pioneer 3897' (sensitive), demonstrated this temperature effect. In the sensitive 'Pioneer 3897' hybrid, over 65% of the absorbed this compound remained as the parent compound 24 hours after treatment at 14°C, compared to only 30% at 21°C. redalyc.org In contrast, the detoxification in the tolerant 'Cargill 2127' hybrid was not significantly affected by temperature, with about 27% of the parent compound remaining at both temperatures. redalyc.org

Table 1: Effect of Temperature on this compound Metabolism in Maize Hybrids

| Maize Hybrid | Temperature (°C) | Parent this compound Remaining at 24 HAT (%) |

| Pioneer 3897 | 14 | >65 |

| Pioneer 3897 | 21 | ~30 |

| Cargill 2127 | 14 | ~27 |

| Cargill 2127 | 21 | ~27 |

HAT: Hours After Treatment

Implications for Crop Injury under Environmental Stress

The temperature-dependent nature of this compound metabolism has direct implications for crop safety. researchgate.netunal.edu.co When environmental conditions are not conducive to rapid detoxification, the risk of crop injury increases. epa.govamazonaws.com

Cool or abnormally cold temperatures can lead to crop injury by slowing down the rate at which the crop can metabolize the herbicide. unal.edu.coepa.gov This slower detoxification allows the active this compound to persist in the plant for a longer period, potentially leading to phytotoxic effects such as stunting and chlorosis. ucanr.eduosu.edu Prolonged periods of cold weather, especially when combined with wet soils, can exacerbate this risk of crop injury following a this compound application. amazonaws.comepa.gov

Conversely, high temperatures can also increase the potential for crop injury, although the mechanism may be different. unal.edu.co Increased uptake and translocation of this compound at higher temperatures can lead to a greater concentration of the herbicide within the plant, potentially overwhelming the metabolic capacity even in tolerant species. redalyc.org For example, the translocation of 14C-rimsulfuron in maize was found to be greater at 21°C (53%) than at 14°C (23%) 48 hours after treatment. redalyc.org

Therefore, environmental stress, whether from cold or hot temperatures, can disrupt the delicate balance between herbicide application and crop metabolism, increasing the likelihood of unintended crop injury. epa.govosu.edu

Efficacy and Weed Management Strategies with Rimsulfuron

Spectrum of Weed Control

Rimsulfuron provides control over a broad spectrum of both grass and broadleaf weeds. epa.govgreenleafturfsolutions.com Its effectiveness can be influenced by the weed species, their size at the time of application, and environmental conditions. epa.gov

This compound is effective against many annual and perennial grass weeds. scispace.com It is particularly known for its control of ryegrass and Poa annua (annual bluegrass) in warm-season turf. solutionsstores.comdiypestcontrol.com Other susceptible grass weeds include barnyardgrass, foxtail species, and quackgrass. sinoagrochem.com.cngreenleafturfsolutions.com

Table 1: Efficacy of this compound on Various Grass Weeds

| Weed Species | Common Name | Efficacy Level |

| Lolium spp. | Ryegrass | High |

| Poa annua | Annual Bluegrass | High |

| Echinochloa crus-galli | Barnyardgrass | High |

| Setaria spp. | Foxtail | High |

| Elymus repens | Quackgrass | High |

| Melinis repens | Natalgrass | Moderate |

Note: Efficacy can vary based on application timing, rate, and environmental conditions.

Research has shown that tank-mixing this compound with other herbicides can enhance the control of certain grass species. For instance, control of natalgrass was improved when this compound was tank-mixed with flumioxazin (B1672886), pendimethalin (B1679228), or oryzalin (B97938) compared to this compound applied alone. researchgate.net

This compound also controls a number of broadleaf weeds. scispace.com Some of the susceptible broadleaf weeds include common chickweed, henbit, shepherd's purse, and various nightshade species. greenleafturfsolutions.comucanr.edu

In studies on processing tomatoes, this compound demonstrated excellent control of black nightshade (Solanum nigrum) and hairy nightshade (Solanum sarrachoides). ucanr.edu Tank mixes can also broaden the spectrum of broadleaf weed control. For example, a tank mix of this compound and flumioxazin was highly effective against a range of broadleaf weeds including Brazil pusley, dog fennel, common ragweed, cotton weed, and Virginia pepperweed. researchgate.net However, tank-mixing with pendimethalin or oryzalin did not show a significant advantage for broadleaf weed control over this compound applied alone. researchgate.net

Table 2: Efficacy of this compound on Various Broadleaf Weeds

| Weed Species | Common Name | Efficacy Level |

| Stellaria media | Common Chickweed | High |

| Lamium amplexicaule | Henbit | High |

| Capsella bursa-pastoris | Shepherd's Purse | High |

| Solanum nigrum | Black Nightshade | Very Good to Excellent ucanr.edu |

| Solanum sarrachoides | Hairy Nightshade | Excellent ucanr.edu |

| Richardia brasiliensis | Brazil Pusley | High (in tank mix with flumioxazin) researchgate.net |

| Eupatorium capillifolium | Dog Fennel | High (in tank mix with flumioxazin) researchgate.net |

| Ambrosia artemisiifolia | Common Ragweed | High (in tank mix with flumioxazin) researchgate.net |

| Froelichia floridana | Cotton Weed | High (in tank mix with flumioxazin) researchgate.net |

| Lepidium virginicum | Virginia Pepperweed | High (in tank mix with flumioxazin) researchgate.net |

| Amaranthus retroflexus | Redroot Pigweed | Good to Excellent preprints.org |

| Chenopodium album | Common Lambsquarters | Moderate to Good preprints.orgresearchgate.net |

Note: Efficacy can vary based on application timing, rate, environmental conditions, and tank-mix partners.

Application Methodologies and Their Efficacy

This compound can be applied both before weeds emerge (preemergence) and after they have emerged (postemergence). solutionsstores.comdiypestcontrol.com The timing and method of application significantly impact its effectiveness.

When applied preemergence, this compound provides residual control of labeled weeds. epa.govepa.gov For this application to be effective, rainfall or sprinkler irrigation is necessary within 5 to 7 days to move the herbicide into the soil. epa.govepa.gov Weeds will generally not emerge after a preemergence application. greenleafturfsolutions.com In some instances, susceptible weeds might germinate and emerge a few days after application, but their growth will cease, and they will become chlorotic and ultimately die. greenleafturfsolutions.comamazonaws.com

The efficacy of preemergence applications can be variable depending on factors like soil type. ucanr.edu For instance, in a study on processing tomatoes, this compound provided very good to excellent control of black nightshade on a sandy loam soil, but only partial to moderate control on a heavier clay soil. ucanr.edu To achieve a broader spectrum of residual weed control, this compound can be tank-mixed with other registered preemergence herbicides. greenleafturfsolutions.com

Postemergence applications of this compound provide contact control of emerged weeds and some limited residual control of later-emerging weeds. epa.gov The best results are achieved when the herbicide is applied to young, actively growing weeds that are less than 1 inch in height or diameter. greenleafturfsolutions.comucanr.edu Several hours of dry weather are needed after application to allow for sufficient absorption by the weed foliage. greenleafturfsolutions.com

Research has consistently shown the high efficacy of postemergence this compound applications. For example, postemergence applications in processing tomatoes provided excellent control of hairy nightshade. ucanr.edu Similarly, in maize, postemergence applications of this compound are used to control most annual and perennial grasses and several broadleaf weeds. scispace.com

The addition of adjuvants, such as nonionic surfactants (NIS) and crop oil concentrates (COC), is often required for effective postemergence weed control with this compound. scispace.comucanr.edu Adjuvants can enhance the retention, coverage, and efficacy of the applied herbicide. preprints.org

Studies have demonstrated that adding an adjuvant generally improves the efficacy of this compound. scispace.com For example, one study found that the addition of a non-ionic surfactant significantly improved the performance of this compound on Chenopodium album (common lambsquarters). preprints.orgresearchgate.net Another study showed that while adjuvants didn't improve efficacy on Amaranthus retroflexus (redroot pigweed), they did enhance both performance and rainfastness on Chenopodium album. scientific-publications.net The type of adjuvant can also play a role; a non-ionic surfactant was found to be more efficient in improving herbicidal activity and rainfastness on both of these weed species. scientific-publications.net In some cases, increasing the concentration of the non-ionic surfactant can significantly increase this compound's activity. preprints.orgscientific-publications.net

Influence of Adjuvants on Efficacy

Nonionic Surfactants

Nonionic surfactants (NIS) are crucial for optimizing the post-emergence activity of this compound. Research demonstrates that the addition of a nonionic surfactant generally enhances the herbicidal efficacy and rainfastness of this compound on various weed species. preprints.orgscientific-publications.netresearchgate.net The structure and concentration of the surfactant are critical factors determining the degree of enhancement. cambridge.org

Studies have shown that surfactants with a hydrophilic-lipophilic balance (HLB) between 12 and 17 are most effective at increasing this compound activity. cambridge.org The concentration of the NIS also plays a pivotal role. For instance, increasing the NIS concentration has been found to boost this compound's performance significantly. In one study, a higher surfactant concentration increased this compound activity approximately 11-fold on Amaranthus retroflexus (redroot pigweed) and around 3-fold on Chenopodium album (common lambsquarters). preprints.orgscientific-publications.netresearchgate.net These findings underscore the importance of selecting the appropriate nonionic surfactant and using it at an optimal concentration to maximize weed control while potentially using lower rates of the herbicide. cambridge.org

Table 1: Effect of Nonionic Surfactant (NIS) Concentration on this compound Performance

| Weed Species | Increase in this compound Activity with Higher NIS Concentration | Reference |

|---|---|---|

| Amaranthus retroflexus (Redroot Pigweed) | ~11-fold increase | preprints.orgresearchgate.net |

| Chenopodium album (Common Lambsquarters) | ~3-fold increase | preprints.orgresearchgate.net |

Oil Dispersions

Oil Dispersion (OD) formulations represent an advanced delivery system for herbicides like this compound that have limited water solubility. agropages.com An OD is a stable suspension of the active ingredient in a water-immiscible fluid, such as methylated seed oil or vegetable oil, which is intended for dilution in water before application. agropages.com This formulation technology offers several advantages, including enhanced absorption of the active ingredient by the plant and improved performance under challenging environmental conditions. made-in-china.comirfarm.com

Several commercial products utilize an OD formulation to combine this compound with other active ingredients. For example, a formulation of this compound with isoxadifen-ethyl (B1672638) in an oil dispersion is designed to improve the uptake of this compound and enhance its weed-killing action. made-in-china.com Other OD products combine this compound with herbicides like metribuzin (B1676530) and quizalofop-p-ethyl (B1662796), providing a broad-spectrum, ready-to-use solution with enhanced absorption and long-lasting performance. irfarm.comorangeprotection.com.pk Research has shown that OD formulations can outperform standard formulations like wettable powders (WP), potentially allowing for reduced rates of the active ingredient while maintaining high efficacy. agropages.com

Tank Mixtures and Herbicide Combinations

Synergistic Interactions with Co-applied Herbicides

Synergism occurs when the combined effect of two or more herbicides is greater than the sum of their individual effects. awsjournal.org Several tank mixtures with this compound have been found to produce a synergistic response on specific weeds.

Nicosulfuron (B1678754): The combination of the sulfonylurea herbicides nicosulfuron and this compound has been identified as synergistic for the control of smooth crabgrass (Digitaria ischaemum). awsjournal.orgscielo.br

Glyphosate (B1671968) + Thifensulfuron (B1222996): A tank mixture of glyphosate with a pre-mix of this compound and thifensulfuron demonstrated synergistic control of a glyphosate-resistant biotype of rigid ryegrass (Lolium rigidum). core.ac.uk This highlights the potential of such combinations to manage difficult-to-control resistant weeds.

Quizalofop-p-ethyl: A product containing both quizalofop-p-ethyl and this compound is reported to have a significant synergistic effect in controlling annual weeds in potato fields. aokunagro.com

Table 2: Examples of Synergistic this compound Tank Mixtures

| Tank-Mix Partner(s) | Target Weed | Interaction Type | Reference |

|---|---|---|---|

| Nicosulfuron | Smooth Crabgrass (Digitaria ischaemum) | Synergistic | awsjournal.orgscielo.br |

| Glyphosate + Thifensulfuron | Resistant Rigid Ryegrass (Lolium rigidum) | Synergistic | core.ac.uk |

| Quizalofop-p-ethyl | Annual Weeds in Potato | Synergistic | aokunagro.com |

Antagonistic Interactions in Herbicide Mixtures

Antagonism, an interaction where the observed weed control is less than expected, can also occur when this compound is tank-mixed with certain herbicides. awsjournal.org These interactions are often specific to the weed species and the tank-mix partner.

Dicamba (B1670444) and Atrazine (B1667683): In field studies on johnsongrass (Sorghum halepense), tank-mixing this compound with dicamba or atrazine resulted in antagonism. cambridge.org Johnsongrass control was reduced by 17% when mixed with dicamba and by 12% when mixed with atrazine, compared to this compound applied alone. cambridge.org

Glyphosate: While synergistic on some weeds, the mixture of glyphosate and this compound has been shown to be antagonistic for the control of winter rye (Secale cereale). cambridge.orgcambridge.org

Tolpyralate (B1419106): The interaction between this compound and tolpyralate was found to be antagonistic, particularly on this compound-resistant weed biotypes. medicine.dp.ua

Metribuzin: The addition of metribuzin to this compound sometimes antagonized the control of volunteer oats. researchgate.net

Other Herbicides: Product labels warn against tank-mixing this compound with herbicides like bentazon ("Basagran") and foliar-applied organophosphate insecticides, as this can lead to antagonism and severe crop injury. epa.govepa.gov

Table 3: Antagonism in this compound Tank Mixtures for Johnsongrass Control

| Herbicide Treatment | Johnsongrass Control (%) | Reference |

|---|---|---|

| This compound alone | 91% | cambridge.org |

| This compound + Atrazine (Tank Mix) | 79% | cambridge.org |

| This compound + Dicamba (Tank Mix) | 74% | cambridge.org |

Implications for Broadened Spectrum and Resistance Management

Tank-mixing this compound with herbicides that have different modes of action is a key strategy for broadening the spectrum of controlled weeds. sinoagrochem.com.cnepa.gov For example, mixing this compound with herbicides like atrazine, dicamba, or flumioxazin can improve the control of various broadleaf weeds that may not be effectively controlled by this compound alone. researchgate.netepa.gov This provides growers with a more comprehensive single-pass weed control solution.

This practice is also a cornerstone of herbicide resistance management. epa.gov this compound belongs to the Group 2 herbicides (ALS inhibitors), a group to which many weed biotypes have developed resistance. epa.goviastate.edu Repeatedly using herbicides from the same mode of action group selects for resistant weeds. epa.gov By tank-mixing this compound with a herbicide from a different group (e.g., glyphosate - Group 9, or a Group 14 herbicide), growers can apply multiple modes of action simultaneously. epa.govepa.gov This strategy is more effective at controlling existing resistant populations and significantly delays the development of new resistant biotypes. core.ac.ukepa.gov

Rimsulfuron Resistance in Weed Populations

Mechanisms of Herbicide Resistance to ALS Inhibitors

Resistance to ALS-inhibiting herbicides like rimsulfuron can be conferred by various mechanisms that plants have evolved under selection pressure. These are broadly classified as alterations at the herbicide's target site or processes that prevent the herbicide from reaching its target in a lethal concentration. croplife.org.au

TSR is a common form of resistance to ALS inhibitors and involves genetic modifications that directly affect the target enzyme, acetolactate synthase. oup.comnih.gov These modifications prevent the herbicide from effectively binding to and inhibiting the enzyme, allowing the plant to survive. mdpi.com

The most prevalent target-site resistance mechanism involves point mutations in the ALS gene, leading to single amino acid substitutions in the enzyme. frontiersin.org These substitutions alter the herbicide's binding pocket, reducing its affinity for the enzyme while having a minimal effect on the enzyme's normal function. hep.com.cnoup.com At least eight conserved amino acid residues in the ALS enzyme are known to be affected by resistance-endowing mutations. oup.com

Substitutions at positions Pro-197 and Trp-574 are the most frequently identified mutations conferring resistance to ALS inhibitors. oup.comfrontiersin.org For instance, a Trp-574-Leu substitution has been identified in johnsongrass (Sorghum halepense) populations from Greece, conferring high levels of cross-resistance to this compound and other ALS inhibitors. bioone.orgcambridge.org Similarly, various substitutions at the Pro-197 position, such as Pro-197-Ala and Pro-197-Thr, have been found in resistant populations of loose silky bent grass (Apera spica-venti). nih.gov These mutations can confer broad cross-resistance to different chemical families of ALS inhibitors. frontiersin.orgcambridge.org

Table 1: Documented Amino Acid Substitutions in the ALS Enzyme Conferring Resistance to Sulfonylureas like this compound

| Weed Species | Amino Acid Substitution | Position in ALS Enzyme | Reference(s) |

| Johnsongrass (Sorghum halepense) | Tryptophan to Leucine | 574 | bioone.org, cambridge.org |

| Late watergrass (Echinochloa phyllopogon) | Tryptophan to Leucine | 574 | cambridge.org |

| Loose silky bent grass (Apera spica-venti) | Proline to Alanine | 197 | nih.gov |

| Loose silky bent grass (Apera spica-venti) | Proline to Threonine | 197 | nih.gov |

| Loose silky bent grass (Apera spica-venti) | Tryptophan to Leucine | 574 | nih.gov |

| Loose silky bent grass (Apera spica-venti) | Tryptophan to Methionine | 574 | nih.gov |

| Green foxtail (Setaria viridis) | Aspartic acid to Glutamic acid | 376 | nih.gov |

| Green foxtail (Setaria viridis) | Proline to Alanine | 197 | nih.gov |

A less common form of target-site resistance is the amplification or overexpression of the gene encoding the target protein. frontiersin.orgresearchgate.netresearchgate.net In this mechanism, the plant produces significantly more of the ALS enzyme. Consequently, the standard herbicide dose is insufficient to inhibit all the enzyme molecules, allowing the plant to continue producing essential amino acids. While gene amplification has been notably documented for glyphosate (B1671968) resistance, increased expression of the ALS gene has also been identified as a resistance mechanism to ALS inhibitors in some weed species, such as large crabgrass (Digitaria sanguinalis) and sterile brome (Bromus sterilis). frontiersin.org This overexpression can occur without an increase in the gene's copy number, suggesting changes in gene regulation. frontiersin.org

NTSR mechanisms prevent the herbicide from reaching its target site in a toxic concentration. croplife.org.auresearchgate.net These mechanisms are often more complex than TSR and can confer unpredictable cross-resistance to herbicides with different modes of action. nih.govwsu.edu

Enhanced metabolism is a primary NTSR mechanism where resistant plants can rapidly detoxify the herbicide before it reaches the ALS enzyme. montana.edu This process involves enzyme families such as cytochrome P450 monooxygenases (CYP450s) and glutathione (B108866) S-transferases (GSTs), which modify the herbicide molecule into non-toxic forms. frontiersin.orgfrontiersin.orgmdpi.com

In several weed species, resistance to this compound and other sulfonylureas has been linked to enhanced metabolism. For example, five populations of giant foxtail (Setaria faberi) in Greece evolved resistance to nicosulfuron (B1678754) and this compound through this mechanism. nih.govmdpi.com The resistance in these populations was reversed when treated with piperonyl butoxide, a known inhibitor of CYP450 enzymes, confirming the role of enhanced metabolism. nih.govmdpi.com Similarly, studies on maize have shown that its tolerance to this compound is based on rapid metabolic inactivation, primarily through hydroxylation by a cytochrome P450 enzyme, followed by glucose conjugation. researchgate.net Resistant weeds have co-opted this same mechanism to survive herbicide applications. frontiersin.org

Table 2: Research Findings on Enhanced Metabolism of this compound

| Weed/Crop Species | Key Finding | Enzyme Family Implicated | Reference(s) |

| Giant Foxtail (Setaria faberi) | Resistance to this compound was reversed by a P450 inhibitor, indicating metabolism-based resistance. | Cytochrome P450s (CYP450) | nih.gov, mdpi.com |

| Maize (Zea mays) | Tolerance is due to rapid metabolism (half-life < 1 hour) via hydroxylation and glucose conjugation. | Cytochrome P450s (CYP450) | researchgate.net |

| Blackgrass (Alopecurus myosuroides) | Identified as a sensitive species with slow metabolism of this compound. | Not applicable | redalyc.org |

| Johnsongrass (Sorghum halepense) | Identified as a sensitive species with a slow this compound metabolism half-life of 38 hours. | Not applicable | researchgate.net |

| Glebionis coronaria | Evidence of enhanced metabolism of imazamox (B1671737) was found, and a P450 inhibitor partially synergized its effect. | Cytochrome P450s (CYP450) | frontiersin.org |

A less common NTSR mechanism involves reduced absorption of the herbicide through the leaf surface or diminished translocation of the chemical throughout the plant. mdpi.comk-state.edumdpi.com If the herbicide cannot effectively enter the plant or move to the meristematic tissues where the ALS enzyme is most active, its efficacy is reduced. mdpi.com

Studies have shown that differences in uptake and translocation can account for varying sensitivity to this compound among different species. For example, in a study comparing three nightshade species, the more tolerant hairy nightshade (Solanum sarrachoides) absorbed less this compound and translocated a smaller proportion of it out of the treated leaf compared to the more sensitive eastern black nightshade (Solanum ptycanthum). cambridge.orgcambridge.org While the metabolism of this compound was similar among the three species, the initial differences in absorption and movement within the plant were sufficient to explain the observed differences in tolerance. cambridge.orgcambridge.org However, in many documented cases of weed resistance, reduced uptake and translocation are not the primary mechanism. frontiersin.org

Non-Target-Site Resistance Mechanisms

Detection and Monitoring of this compound Resistance

Early detection and consistent monitoring are crucial for managing the development and spread of herbicide-resistant weeds. hracglobal.com Several methods are employed by researchers and agricultural professionals to identify and track this compound resistance in weed populations.

Field-Level Indicators: The initial signs of potential herbicide resistance in the field often include:

The failure of this compound to control a weed species that it normally manages effectively. epa.govepa.gov

The appearance of a spreading patch of a single, uncontrolled weed species. epa.govepa.gov

The presence of surviving, healthy plants of a particular weed species mixed among controlled individuals of the same species. epa.govepa.gov

Scientific Detection Methods: When resistance is suspected, more definitive testing is required. Common methods include:

Whole-Plant Bioassays: This traditional method involves collecting seeds from suspected resistant plants and growing them in a controlled greenhouse environment. hracglobal.comawsjournal.org The plants are then treated with various rates of this compound to determine their level of resistance compared to known susceptible populations. While reliable, this method can be time-consuming, with results taking up to a year to become available to growers. canada.ca

Molecular Diagnostics: To expedite the detection process, rapid molecular-based diagnostic tests have been developed. canada.ca These tests involve extracting DNA from leaf samples of suspected resistant weeds and searching for specific genetic mutations known to confer resistance. canada.ca This approach can deliver results in less than a week, enabling more timely and informed management decisions. canada.ca

In Vitro Plant Growth Methods: Tissue culture techniques offer another rapid method for detecting resistance. awsjournal.org This laboratory-based approach allows for the screening of plant clones and can provide faster results than whole-plant greenhouse assays. awsjournal.org

Monitoring Programs: Systematic monitoring is essential to understand the scope and spread of resistance. These programs often involve:

Field Surveys: Researchers conduct surveys to collect weed seeds from various agricultural fields, which are then tested for resistance using bioassays. hracglobal.comhracglobal.com

Tracking Performance Complaints: Monitoring farmer reports of herbicide performance issues can be an effective, albeit subjective, way to identify potential new cases of resistance. hracglobal.comhracglobal.com

Questionnaires and Surveys: Gathering information from farmers and agronomists through questionnaires can help to identify areas where resistance may be developing. ewrs.org

A 2017-2020 study in Croatia, for instance, utilized questionnaires to identify suspicious weed populations, which were then targeted for seed collection and subsequent herbicide resistance testing. ewrs.org

Table 1: Methods for Detection and Monitoring of this compound Resistance

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Field-Level Observation | Visual identification of uncontrolled weed patches or individual surviving plants after this compound application. epa.govepa.gov | Simple, no special equipment needed. | Not definitive; can be confused with other issues like poor application. hracglobal.com |

| Whole-Plant Bioassays | Greenhouse testing of suspected resistant weed populations grown from collected seeds. hracglobal.comawsjournal.org | Provides a definitive confirmation of resistance and its level. | Time-consuming, can take months for results. canada.ca |

| Molecular Diagnostics | DNA-based tests to identify genetic mutations conferring resistance. canada.ca | Rapid results, often within a week. canada.ca | Requires specialized laboratory equipment and knowledge. |

| In Vitro Plant Growth | Tissue culture methods to screen for resistance in a laboratory setting. awsjournal.org | Faster than whole-plant assays. awsjournal.org | Requires sterile laboratory conditions and expertise in tissue culture. |

| Field Surveys & Monitoring | Systematic collection and testing of weed seeds from agricultural areas. hracglobal.comhracglobal.com | Provides data on the prevalence and geographic distribution of resistance. | Can be resource-intensive. |

Management Strategies for this compound Resistance

Once this compound resistance has been identified, a multi-faceted approach is necessary to manage the resistant weed population and prevent its further spread.

Integrated Weed Management Approaches

Cultural Practices: These practices aim to create an environment that favors the crop over the weeds. epa.gov Examples include planting certified weed-free seed, adjusting crop seeding rates to enhance competitiveness, and implementing crop rotations. epa.govoregonstate.edu

Mechanical Control: Tillage and cultivation can be used to control weed escapes and reduce the weed seedbank in the soil. epa.govontario.ca

Biological Control: While less common for widespread weed management, this can involve using weed-competitive crop varieties. epa.gov

Herbicide Rotation and Diversification of Modes of Action

To delay the evolution of resistance, it is critical to avoid the repeated use of herbicides with the same mode of action. epa.govmdpi.com this compound belongs to the Group 2 herbicides, which are inhibitors of the acetolactate synthase (ALS) enzyme. croplife.org.auepa.gov

Herbicide Rotation: This involves rotating the use of this compound with herbicides from different mode of action groups in subsequent growing seasons or within the same season. epa.govmdpi.com This practice helps to control weeds that may be resistant to one particular herbicide group. ontario.ca

Herbicide Mixtures: Tank-mixing this compound with herbicides from different mode of action groups can also be an effective strategy. epa.govcroplife.org.au For this to be successful, both herbicides in the mixture must be effective against the target weed species. ontario.ca Research has shown that combining this compound with other herbicides, such as metribuzin (B1676530) or napropamide, can help prevent weed resistance. actahort.orgfao.org Synergistic effects have also been observed in combinations of nicosulfuron and this compound for the control of certain grass species. awsjournal.orgscielo.br

Combination of Chemical and Non-Chemical Control Methods

The most robust strategy for managing herbicide resistance involves the integration of both chemical and non-chemical control methods. fao.org This approach reduces the selection pressure placed on any single control tactic.

Combining Herbicides with Cultivation: In vegetable crops, for example, herbicides can be used in conjunction with inter-row cultivation to manage weeds. ontario.ca

Integrating Herbicides with Mulching: In tomato production, the use of herbicides like this compound can be combined with organic mulches such as rice or maize straw for enhanced weed control. fao.org

Strategic Use of Non-Selective Herbicides: In some situations, non-selective herbicides can be used to control weed escapes before they set seed, preventing the spread of resistant genes. croplife.org.au

By adopting a diversified and integrated approach to weed management, the development and impact of this compound resistance can be effectively mitigated, ensuring the long-term viability of this important herbicide.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Clethodim |

| Dicamba (B1670444) |

| Flumioxazin (B1672886) |

| Fluazifop-p-butyl |

| Fomesafen |

| Glufosinate |

| Glyphosate |

| Halosulfuron |

| Imazapic |

| Imazethapyr |

| Metribuzin |

| Napropamide |

| Nicosulfuron |

| Pebulate |

| This compound |

| Sethoxydim |

| Tiafenacil |

Environmental Fate and Behavior of Rimsulfuron

Degradation Pathways in Soil and Water

The degradation of rimsulfuron in the environment proceeds through three primary pathways: hydrolysis, microbial degradation, and photolysis. These processes can occur simultaneously, with their relative importance depending on specific environmental conditions such as pH, temperature, and microbial activity.

Chemical hydrolysis is a major pathway for this compound degradation in both soil and water. The reaction involves the cleavage or contraction of the sulfonylurea bridge, which is the core structure of the molecule. nih.govnih.gov This process is highly dependent on the pH of the surrounding medium.

The primary metabolites formed through hydrolysis are N-(4,6-dimethoxypyrimidin-2-yl)-N-((3-ethylsulfonyl)-2-pyridinyl)urea (identified as IN-70941) and N-((3-ethylsulfonyl)-2-pyridinyl)-4,6-dimethoxy-2-pyrimidineamine (IN-70942). nih.govresearchgate.netunibas.it In aqueous solutions, this compound rapidly hydrolyzes into IN-70941, which then transforms into the more stable metabolite IN-70942. researchgate.netnih.gov Further cleavage of the sulfonylurea bridge can lead to the formation of 3-(ethylsulfonyl)-2-pyridinesulfonamide (IN-E9260) and IN-J0290, though this is a less significant process. nih.gov In soil, 2-Hydroxy-3-(ethylsulfonyl)pyridine and 2-amino-4,6-dimethoxypyrimidine (B117758) have also been identified as degradation products. acs.org

The rate of hydrolysis is significantly influenced by pH. This compound degrades rapidly in alkaline conditions, with hydrolysis being described as instantaneous at a pH of 10. researchgate.netnih.gov The degradation is slower in neutral to acidic conditions. fao.orgfao.org For instance, at 25°C, the half-life is shortest at pH 9 and considerably longer at pH 5 and 7. nih.govfao.org This pH dependency indicates that the chemical stability of this compound is lowest in alkaline environments.

Microbial activity is a crucial factor in the degradation of this compound, particularly in soil environments. blm.govacs.org The process involves the metabolic breakdown of the herbicide by soil microorganisms. The degradation pathways involved in biotransformation are similar to those of chemical hydrolysis, yielding the same primary metabolites, IN-70941 and IN-70942. acs.org

The rate of microbial degradation is influenced by environmental factors that affect microbial populations and activity, such as temperature, soil moisture, and organic matter content. researchgate.net Optimal degradation occurs in mesophilic temperature ranges (approximately 25-40°C), where microbial activity is highest. researchgate.net Studies have shown that the addition of organic amendments like manure can prolong the persistence of this compound in soil, increasing its half-life. acs.org While certain bacteria like Alcaligenes faecalis have been identified in the degradation of other sulfonylureas, the specific microbial consortia responsible for this compound breakdown are part of the broader soil microbial community. researchgate.netsemanticscholar.org In aerobic aquatic systems, biodegradation is a primary loss mechanism for this compound. blm.gov

Photolysis, or degradation by sunlight, contributes to the breakdown of this compound, although its significance varies between soil and water environments. In aqueous solutions, photolysis in simulated sunlight can contribute to the degradation rate, particularly at acidic pH levels. nih.govfao.org The photolytic half-life in water under simulated sunlight has been reported to range from one to nine days at pH 5 and 9. nih.gov However, other studies indicate that this compound is relatively stable in natural waters under solar radiation unless a photosensitizing agent, such as oxalic acid, is present to accelerate the reaction. scirp.org

In contrast, photolysis is not considered a major degradation pathway for this compound on soil surfaces. nih.gov Studies comparing degradation under irradiated and dark conditions found similar half-lives of approximately 11 days, suggesting that microbial degradation and hydrolysis are the dominant processes in soil. nih.govblm.gov It is theorized that adsorption to soil particles may protect the herbicide from photodegradation. unibas.it

Persistence and Half-Life in Environmental Compartments

The persistence of this compound is typically described by its half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. This value can vary significantly based on environmental conditions.

This compound is generally considered non-persistent to moderately persistent in soil. researchgate.net Its half-life in soil is highly variable, influenced by factors such as soil type, temperature, moisture, and agricultural practices like the application of manure. acs.orgresearchgate.net Field studies often report shorter half-lives than laboratory experiments, with values ranging from as low as 0.04 days to over 100 days under different conditions. nih.govresearchgate.netresearchgate.net For example, field studies in China observed soil half-lives of 6.0 to 6.6 days. nih.gov In contrast, laboratory incubations have reported half-lives from 0.4 to 103.4 days, with longer persistence noted in cold and dry conditions. researchgate.net The application of pig slurry was found to extend the half-life from 14 days in a control plot to 46 days. acs.org

This compound Soil Half-Life (DT50) Under Various Conditions

| Half-Life (Days) | Conditions | Soil Type | Source |

|---|---|---|---|

| 0.6 | Laboratory, 30°C | Silt Loam | nih.gov |

| 1.2 - 3.1 | Field | Silt Loam | nih.gov |

| 5.7 | Field | Not Specified | nih.gov |

| 6.0 - 6.6 | Field | Not Specified | nih.gov |

| 14 - 46 | Field (with/without manure) | Not Specified | acs.org |

| 24.5 | Laboratory | Not Specified | nih.gov |

| 5 - 40 | Aerobic Environments | Not Specified | blm.gov |

In aquatic systems, the persistence of this compound is primarily governed by hydrolysis and is therefore highly dependent on pH and temperature. The herbicide degrades most rapidly in alkaline waters. researchgate.netnih.gov At a temperature of 25°C, the hydrolysis half-life can be as short as a few hours at pH 9, while it extends to several days in neutral (pH 7) and acidic (pH 5) water. nih.govfao.orgfao.org In an aqueous suspension of alluvial soil with a pH of 8, the half-life of formulated this compound was 7 days. researchgate.netnih.gov The degradation rate is also faster at higher temperatures. acs.org In aerobic aquatic environments, a half-life of 10 days has been observed, whereas in colder, anaerobic systems, the half-life can extend to between 48 and 59 days. blm.gov

This compound Water Half-Life (DT50) at 25°C

| Half-Life (Days) | pH | System | Source |

|---|---|---|---|

| 4.6 - 4.7 | 5 | Aqueous Solution | nih.govfao.org |

| 7.1 - 7.3 | 7 | Aqueous Solution | nih.govfao.org |

| 0.3 - 0.4 | 9 | Aqueous Solution | nih.govfao.org |

| 7.0 | 8 | Alluvial Soil Suspension | researchgate.netnih.gov |

| <2.0 | Not Specified | Anaerobic Aquatic System (25°C) | blm.gov |

Table of Mentioned Compounds

| Compound Name | Abbreviation/Code |

|---|---|

| This compound | - |

| N-(4,6-dimethoxypyrimidin-2-yl)-N-(3-(ethylsulfonyl)-2-pyridinyl)urea | IN-70941 |

| N-((3-ethylsulfonyl)-2-pyridinyl)-4,6-dimethoxy-2-pyrimidineamine | IN-70942 |

| 3-(ethylsulfonyl)-2-pyridinesulfonamide | IN-E9260 |

| 2-amino-4,6-dimethoxypyrimidine | - |

| 2-Hydroxy-3-(ethylsulfonyl)pyridine | - |

| Oxalic acid | - |

Metabolism and Degradation Products in Environmental Context

This compound degrades in the environment through various processes, primarily hydrolysis and microbial action, leading to the formation of several metabolites. publications.gc.caacs.org

The primary degradation pathway for this compound involves the contraction or cleavage of the sulfonylurea bridge. nih.govregulations.gov This leads to the formation of several key metabolites. The major metabolites consistently identified in soil and water studies are:

IN-70941 (N-(4,6-dimethoxypyrimidin-2-yl)-N-(3-(ethylsulfonyl)-2-pyridinyl)urea) : Formed through the contraction of the sulfonylurea bridge. nih.govregulations.govnih.gov It is often a transient product that further degrades. nih.govacs.org

IN-70942 (N-((3-ethylsulfonyl)-2-pyridinyl)-4,6-dimethoxy-2-pyrimidinamine) : A more stable metabolite formed from IN-70941. nih.govresearchgate.net It is considered a terminal and persistent degradate under aerobic conditions. regulations.gov

IN-E9260 (3-(ethylsulfonyl)-2-pyridinesulfonamide) : Results from the cleavage of the sulfonylurea bridge. nih.govregulations.gov

IN-J290 (2-amino-4,6-dimethoxypyrimidine) : Another product of sulfonylurea bridge cleavage. nih.gov

Other minor metabolites have also been identified in specific environmental compartments or under certain conditions. regulations.gov

The degradation rates of this compound and its metabolites vary significantly. This compound itself degrades relatively quickly in soil and water. acs.org In aqueous solutions, its hydrolysis half-life is pH-dependent, ranging from 0.4 days at pH 9 to 7.2 days at pH 7. acs.org In soil, the half-life can range from 5.7 to 46 days, depending on conditions like manure application. acs.orgacs.org

The metabolites, however, can be more persistent than the parent compound. researchgate.netresearchgate.net

IN-70941 is relatively unstable and transforms into IN-70942. nih.gov Its half-life in aqueous solutions is around 2 to 3.5 days. nih.gov In soil suspensions, the half-life ranges from 3.9 to 5 days. nih.gov

IN-70942 is more persistent, especially under aerobic conditions. regulations.gov Its degradation is dependent on the initial concentration, with half-life values in soil suspensions ranging from 8.1 to 55 days. nih.gov Some studies have reported even longer half-lives of 101 to 214 days. researchgate.netresearchgate.net

IN-E9260 has been shown to be stable to hydrolysis. nih.gov

The persistence of these metabolites, particularly IN-70941 and IN-70942, raises concerns about their potential for long-term presence in the environment and their mobility towards groundwater. researchgate.netnih.gov

Table 2: Degradation Half-lives of this compound and its Major Metabolites

| Compound | Environmental Matrix | Half-life (days) | Conditions | Reference |

|---|---|---|---|---|

| This compound | Aqueous Solution | 4.7 | pH 5, 25°C | acs.org |

| This compound | Aqueous Solution | 7.2 | pH 7, 25°C | acs.org |

| This compound | Aqueous Solution | 0.4 | pH 9, 25°C | acs.org |

| This compound | Soil (Lab) | 24.5 | - | acs.org |

| This compound | Soil (Field) | 5.7 - 46 | - | acs.orgacs.org |

| IN-70941 | Aqueous Solution | 2 - 3.5 | - | nih.gov |

| IN-70941 | Soil Suspension | 3.9 - 5 | - | nih.gov |

| IN-70942 | Soil Suspension | 8.1 - 55 | Concentration dependent | nih.gov |

Analytical Methodologies for Rimsulfuron and Its Metabolites

Extraction and Sample Preparation Techniques

Effective extraction and cleanup are critical preliminary steps to remove interfering substances from the sample matrix, thereby enhancing the accuracy and sensitivity of subsequent chromatographic analysis.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for the analysis of pesticide residues, including rimsulfuron, in diverse matrices such as soil, potatoes, and tobacco. nih.govnih.govnih.gov This approach involves an initial extraction with an organic solvent, typically acetonitrile, followed by a partitioning step induced by the addition of salts. A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), utilizes various sorbents to remove interfering matrix components.

In the analysis of this compound in tobacco leaf, acetonitrile was selected as the optimal extraction solvent, yielding high extraction efficiency. oup.com For the cleanup phase, different sorbents like primary secondary amine (PSA), graphitized carbon black (GCB), and C18 are evaluated. While PSA and GCB can sometimes absorb this compound, C18 has been identified as a suitable sorbent for purifying samples for this compound analysis. oup.com Studies on potato and soil samples have demonstrated that the QuEChERS method, followed by UPLC-MS/MS, provides high recovery rates and precision. Mean recoveries have been reported to range from 74.6% to 106.2%, with relative standard deviations (RSDs) between 2.0% and 13.8% across different matrices and spiking levels. nih.gov

Table 1: Performance of the QuEChERS Method for this compound Analysis

| Matrix | Spiking Levels | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |

|---|---|---|---|

| Potato Seedlings | 0.01, 0.1, 1.0 mg/kg | 74.6 - 106.2 | 2.0 - 13.8 |

| Potato Tubers | 0.01, 0.1, 1.0 mg/kg | 85.3 - 99.8 | 4.5 - 9.1 |

| Soil | 0.01, 0.1, 1.0 mg/kg | 88.9 - 105.7 | 3.3 - 8.7 |

Data sourced from studies on this compound dissipation in potato and soil. nih.gov

Solid-Phase Extraction (SPE) is a classic and effective technique for the preconcentration and purification of analytes from liquid samples, including surface water and bovine milk. researchgate.netnih.gov This method relies on the partitioning of compounds between a solid sorbent and the liquid sample. For sulfonylurea herbicides like this compound, C18 cartridges are commonly used.

The process involves conditioning the SPE cartridge, loading the sample, washing away interferences, and finally eluting the target analytes with a small volume of an organic solvent. researchgate.net A study on the determination of several sulfonylureas in bovine milk utilized Chem Elut cartridges for a one-step SPE and cleanup procedure, achieving recoveries between 78.4% and 99.7% with RSDs no larger than 10%. nih.gov In the analysis of drinking water, SPE with C18 phases has been optimized for the simultaneous determination of multiple herbicides, yielding good recoveries (79% to 99%) for most analytes. researchgate.net The choice of elution solvent is critical; methanol and acetone are often found to be effective for eluting this compound and related compounds from the sorbent. researchgate.net

Chromatographic and Spectrometric Detection Methods

Following extraction and cleanup, instrumental analysis is performed to separate, identify, and quantify this compound and its metabolites. Liquid chromatography coupled with mass spectrometry is the most prevalent approach due to its high sensitivity and selectivity.

UPLC-MS/MS is a powerful analytical tool that offers high resolution, sensitivity, and speed for the determination of trace-level contaminants. It is frequently employed for the analysis of this compound residues. nih.govnih.govlcms.cz This technique uses columns with smaller particle sizes (sub-2 µm) to achieve better separation efficiency compared to traditional HPLC.

For the analysis of this compound, a C18 column is typically used with a mobile phase consisting of a gradient mixture of acetonitrile and water, often with additives like formic acid to improve peak shape and ionization efficiency. oup.com The tandem mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the target analyte. Validation studies for this compound analysis in various matrices have demonstrated low limits of detection (LOD) and quantification (LOQ). For instance, in potato and soil, LODs ranged from 0.3 to 1.4 µg/kg, and LOQs ranged from 0.9 to 4.3 µg/kg. nih.gov The method generally shows good linearity, with correlation coefficients (R²) greater than 0.99. nih.gov

Table 2: UPLC-MS/MS Parameters for this compound Analysis in Tobacco

| Parameter | Condition |

|---|---|

| Chromatographic Column | C18 |

| Mobile Phase | A: Formic acid aqueous solution (1:2000, v/v) B: Acetonitrile | | Gradient Elution | Time-based gradient from 10% to 100% B | | Flow Rate | 0.8 mL/min | | Injection Volume | 5 µL | | Detection Mode | Multiple Reaction Monitoring (MRM) | | Linearity (R²) | > 0.9978 | | LOQ | 0.02 - 1.00 mg/kg | Data sourced from a study on simultaneous determination in tobacco leaf. nih.govoup.com

High-Performance Liquid Chromatography (HPLC) remains a fundamental technique for the analysis of this compound. nih.gov It can be coupled with various detectors, including Ultraviolet (UV), Diode Array Detector (DAD), and Mass Spectrometry (MS). researchgate.net HPLC with UV or DAD detection has been a frequently used technique for analyzing these polar and thermally labile herbicides. researchgate.net

The selection of the detector depends on the required sensitivity and selectivity. DAD provides spectral information, which aids in peak identification, while MS offers higher selectivity and sensitivity, making it suitable for trace residue analysis. researchgate.netd-nb.info A common setup for HPLC analysis of this compound involves a C18 column and a mobile phase of acetonitrile and acidified water. researchgate.netnih.gov For UV detection, the wavelength is typically set around 240 nm, where sulfonylureas exhibit optimal absorption. researchgate.net HPLC-MS methods have been developed for determining pharmaceuticals and pesticides in environmental water samples, demonstrating the versatility of this technique. csbsju.edu

While this compound is a polar and thermally labile compound, making it more suitable for LC techniques, Gas Chromatography-Mass Spectrometry (GC-MS) has been used for its analysis, particularly for validation purposes or after derivatization. acs.orgacs.orgeurl-pesticides.eu Procedures have been developed for the analysis of this compound and its metabolites in soil using GC with electron-capture detection (ECD), flame photometric detection (FPD), and MS, achieving a detection limit of 1 µg/kg after a methylation step with diazomethane. acs.orgacs.org

In some validation studies for multi-residue methods in cereals, this compound has been included in the scope of GC-MS/MS analysis. eurl-pesticides.eu The pesticide residues are separated on a capillary column, such as a DB-5MS, and detected by tandem mass spectrometry in MRM mode. eurl-pesticides.eu Although less common than LC-MS, the use of GC-MS demonstrates its capability in a comprehensive analytical strategy, often complementing liquid chromatography methods. fda.govmdpi.com

Quantification and Validation Parameters

The successful quantification of this compound and its metabolites relies on robust analytical methodologies with well-defined validation parameters. These parameters are essential for ensuring the accuracy, precision, and reliability of the data generated, which is critical for residue monitoring and environmental assessment. Key validation parameters include the limits of detection (LOD) and quantification (LOQ), recovery rates, and the relative standard deviation (RSD).

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. loesungsfabrik.de These values are fundamental in determining the sensitivity of an analytical method.

Various analytical techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS/MS), have been developed to achieve low detection and quantification limits for this compound in diverse matrices. For instance, a method utilizing ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for the analysis of this compound in different agricultural and environmental matrices reported LODs ranging from 0.3 to 1.4 µg/kg and LOQs from 0.9 to 4.3 µg/kg. researchgate.net Another study established a detection limit of 1 μg of this compound equivalents per kilogram of dry soil using gas chromatography (GC) with various detectors. acs.org

In the context of specific crops, a validated LC-MS/MS method for tobacco leaf samples demonstrated distinct LOD and LOQ values for fresh versus flue-cured leaves. For fresh tobacco leaves, the LOD for this compound was 0.007 mg/kg, and the LOQ was 0.02 mg/kg. oup.comnih.gov For flue-cured tobacco leaves, the LOD was slightly higher at 0.017 mg/kg, with an LOQ of 0.05 mg/kg. oup.com A separate high-performance liquid chromatography (HPLC) method developed for farm products reported an LOQ of 0.02 mg/kg for this compound in rice, apple, and soybean. researchgate.net

These varying limits highlight the influence of the sample matrix and the specific analytical instrumentation on the achievable sensitivity for this compound detection.

| Matrix | Analytical Method | LOD | LOQ | Source |

|---|---|---|---|---|

| Various (e.g., soil, water) | UPLC-MS/MS | 0.3 - 1.4 µg/kg | 0.9 - 4.3 µg/kg | researchgate.net |

| Fresh Tobacco Leaf | LC-MS/MS | 0.007 mg/kg | 0.02 mg/kg | oup.comnih.gov |

| Flue-cured Tobacco Leaf | LC-MS/MS | 0.017 mg/kg | 0.05 mg/kg | oup.com |

| Soil | GC-ECD, GC-FPD, GC-MS | 1 µg/kg | Not Reported | acs.org |

| Rice, Apple, Soybean | HPLC-DAD | Not Reported | 0.02 mg/kg | researchgate.net |

Recovery and Relative Standard Deviation (RSD)

Recovery studies are performed to assess the accuracy of an analytical method by measuring the amount of analyte extracted from a matrix compared to the known amount initially added (spiked). The Relative Standard Deviation (RSD), a measure of precision, indicates the variability or repeatability of the method. chromforum.org Generally, acceptable mean recovery values range from 70% to 120%, with an RSD of ≤20%. epa.gov

For this compound, analytical methods have demonstrated satisfactory recovery and precision across different sample types. A study employing a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method followed by UPLC-MS/MS analysis showed mean recoveries between 74.6% and 106.2%, with RSDs from 2.0% to 13.8% at three different spiking levels. researchgate.net Another modified QuEChERS method reported recoveries of 86.3–97.4% with RSDs of 1.1–11.9%. researchgate.net

In the analysis of fresh and flue-cured tobacco leaves, an LC-MS/MS method yielded average recoveries for this compound ranging from 72.51% to 101.60%. oup.comnih.gov The precision was also within acceptable limits, with intraday RSDs between 1.02% and 11.20% and interday RSDs from 2.45% to 8.79%. oup.com For flue-cured tobacco, recoveries were between 76.46% and 100.70%, with intraday RSDs of 0.34%–8.94% and interday RSDs of 1.33%–9.83%. oup.com